molecular formula C19H20N2O3 B7053885 4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one

4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one

Cat. No.: B7053885
M. Wt: 324.4 g/mol
InChI Key: VHJPZDGMDPQZBQ-UHFFFAOYSA-N
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Description

4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is a complex organic compound that features a furan ring, a benzoyl group, and an octahydroquinoxalinone moiety

Properties

IUPAC Name

4-[3-(furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18-11-21(17-7-2-1-6-16(17)20-18)19(23)14-5-3-4-13(10-14)15-8-9-24-12-15/h3-5,8-10,12,16-17H,1-2,6-7,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJPZDGMDPQZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)CN2C(=O)C3=CC=CC(=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-3-yl Benzoyl Intermediate: This step involves the reaction of furan with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization to Form Octahydroquinoxalinone: The intermediate is then subjected to cyclization reactions using appropriate reagents and conditions to form the octahydroquinoxalinone ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the benzoyl group may produce benzyl derivatives.

Scientific Research Applications

4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The furan and benzoyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Dihydronaphthofurans: These compounds share the furan ring structure and exhibit similar biological activities.

    Benzofuran Derivatives: These compounds also contain a furan ring fused with a benzene ring and are known for their diverse pharmacological properties.

Uniqueness

4-[3-(Furan-3-yl)benzoyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

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